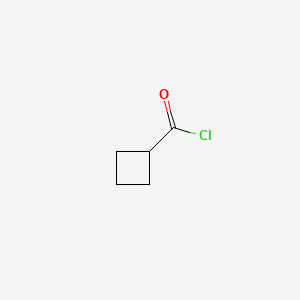
3-Nitrophenyl alpha-D-galactopyranoside
Vue d'ensemble
Description
3-Nitrophenyl alpha-D-galactopyranoside is a nitro compound with the molecular formula C12H15NO8 . It is used as a substrate for alpha-D-galactosidase .
Molecular Structure Analysis
The molecular weight of 3-Nitrophenyl alpha-D-galactopyranoside is 301.25 g/mol . The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
3-Nitrophenyl alpha-D-galactopyranoside is a chromogenic substrate yielding a soluble chromophor for the colorimetric assay of alpha-D-galactosidase upon cleavage . It is used for the detection of hydrolases in tissues and membranes .
Physical And Chemical Properties Analysis
3-Nitrophenyl alpha-D-galactopyranoside is a white powder . It is soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . The melting point is 186°C .
Applications De Recherche Scientifique
1. Research in Membrane Protein Dynamics
(Rudnick, Schildiner, & Kaback, 1976) explored the dynamics of the lac carrier protein in Escherichia coli. They used 3-Nitrophenyl alpha-D-galactopyranoside to study the equilibrium between two forms of this protein in energized and non-energized membrane vesicles.
2. Photoaffinity Labeling of Proteins
(Kaczorowski, Leblanc, & Kaback, 1980) utilized 3-Nitrophenyl alpha-D-galactopyranoside as a photoaffinity reagent for the specific inactivation and labeling of the beta-galactoside transport system in Escherichia coli.
3. Development of PET Tracers
(Celen et al., 2008) synthesized derivatives of 3-Nitrophenyl alpha-D-galactopyranoside for potential use in PET (Positron Emission Tomography) to visualize LacZ gene expression in vivo.
4. Enzymatic Studies
(Brumer, Sims, & Sinnott, 1999) focused on the purification and characterization of alpha-galactosidase in lignocellulose degradation by Phanerochaete chrysosporium, using a derivative of 3-Nitrophenyl alpha-D-galactopyranoside as a substrate.
5. Biosensor Development
(Majid, Male, & Luong, 2008) described the use of 3-Nitrophenyl alpha-D-galactopyranoside in a boron-doped diamond biosensor for the detection of Escherichia coli in foodstuffs.
6. Synthesis of Galactosyl Oligosaccharides
(Pazur, Shadaksharaswamy, & Cepure, 1961) investigated the use of 3-Nitrophenyl alpha-D-galactopyranoside as a donor in enzymatic transgalactosylation for the synthesis of various oligosaccharides.
7. Study of α-Galactosidase Activity
(Schmitt & Rotman, 1966) conducted research on the activity of α-galactosidase in Escherichia coli using 3-Nitrophenyl alpha-D-galactopyranoside.
8. Novel Glycopolymer Synthesis
(Vetere et al., 2002) synthesized a glycopolymer with protective activity against human anti-alpha-Gal antibodies using 3-Nitrophenyl alpha-D-galactopyranoside.
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMGHVCRFMITI-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332183 | |
| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenyl alpha-D-galactopyranoside | |
CAS RN |
52571-71-8 | |
| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Nitrophenyl-α-D-galacto-pyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)



![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
![Propanenitrile, 3-[(2-chlorophenyl)amino]-](/img/structure/B1580900.png)






